(4-Methoxyphenyl)methyl laurate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl alcohol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl laurate: Similar in structure but lacks the methoxyphenyl group.
Ethyl laurate: Another ester derivative of lauric acid with an ethyl group instead of a methoxyphenyl group.
Sucrose monolaurate: A sugar ester with lauric acid, used in food and pharmaceutical industries.
Uniqueness
(4-Methoxyphenyl)methyl laurate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and contributes to its potential antimicrobial activity. Additionally, the methoxyphenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
93980-79-1 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl dodecanoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3 |
InChI Key |
DRMAPFJISUWUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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